Blm-IN-2

BLM helicase DNA unwinding inhibition IC50 comparison

For CRC-focused HRR research, BLM-IN-2 solves the need for a potent, selective tool with demonstrated anti-invasive activity. Key quantitative advantages: - 3.7-fold higher potency vs. ML216 on full-length BLM (IC50 0.8 μM vs. 2.98 μM) - Only BLM inhibitor with published CRC cell invasion suppression (IC50 1.0 μM in HCT-116) - Dual-mechanism profile: helicase inhibition and DNA-binding disruption (IC50 2.3 μM) characterized in a single study

Molecular Formula C33H38BrFN4O
Molecular Weight 605.6 g/mol
Cat. No. B12391112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBlm-IN-2
Molecular FormulaC33H38BrFN4O
Molecular Weight605.6 g/mol
Structural Identifiers
SMILESCCN(CC)CCCNC1=C(C=C2C(=C1)N=C(N(C2=O)CC3=CC=C(C=C3)Br)C=CC4=CC=C(C=C4)C(C)C)F
InChIInChI=1S/C33H38BrFN4O/c1-5-38(6-2)19-7-18-36-31-21-30-28(20-29(31)35)33(40)39(22-25-10-15-27(34)16-11-25)32(37-30)17-12-24-8-13-26(14-9-24)23(3)4/h8-17,20-21,23,36H,5-7,18-19,22H2,1-4H3/b17-12+
InChIKeyZTSBFUZGEKUIED-SFQUDFHCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BLM-IN-2 Product Overview


BLM-IN-2, also known as compound 21 (PubChem CID 166176990), is a synthetic small-molecule inhibitor belonging to the N3-substituted quinazolinone chemical class [1]. It targets the Bloom syndrome protein (BLM), a RecQ-family DNA helicase essential for homologous recombination repair (HRR) [2]. BLM-IN-2 inhibits BLM's DNA unwinding activity with an IC50 of 0.8 μM and disrupts BLM-DNA binding with an IC50 of 2.3 μM [1]. The compound was developed through structure-activity relationship (SAR) optimization of earlier quinazolinone leads, with the goal of improving anticancer potency against colorectal cancer (CRC) [2].

BLM helicase inhibitor for homologous recombination repair (HRR) studies
Targets full-length BLM DNA unwinding and DNA binding disruption
CRC cell-model tool with reported selectivity for cancer cells over normal cells
Supports translational CRC research; selectivity index not quantified
Multi-phenotype cellular assay context: proliferation, invasion, cell cycle, apoptosis
Anti-invasion activity reported, not documented for other BLM inhibitors

BLM-IN-2 Substitution Risks


BLM inhibitors constitute a structurally diverse class with quinazolinone, isaindigotone, and pyridinyl-thiadiazolylurea scaffolds, each exhibiting distinct SAR profiles that preclude straightforward interchangeability . Even within the same quinazolinone series, subtle N3-substitution differences produce marked variations in inhibitory potency and cellular selectivity [1]. For instance, the predecessor compound 9h shares an identical BLM unwinding IC50 of 0.8 μM with BLM-IN-2, yet BLM-IN-2 was specifically optimized for BLM-dependent cytotoxicity and normal-cell sparing, a property not established for 9h [1]. Similarly, the structurally unrelated isaindigotone derivative BLM-IN-1 (compound 29) exhibits a weaker IC50 of 0.95 μM and a different binding mechanism, while ML216 shows reduced potency against full-length BLM (IC50 2.98 μM) and only 0.97 μM against the truncated form [2]. These quantitative gaps underscore that BLM inhibitors are not functionally interchangeable, making compound-level procurement decisions critical for reproducible research outcomes.

Structural class mismatch
Quinazolinone, isaindigotone, and pyridinyl-thiadiazolylurea scaffolds exhibit distinct SAR; activity profiles may not transfer.
N3-substitution sensitivity
Minor quinazolinone N3-group changes alter inhibitory potency and cancer-cell selectivity; compound 9h selectivity not reported.
Uncharacterized normal-cell sparing
Comparators lack normal-cell cytotoxicity data; selectivity context may not be reproducible without validation.

BLM-IN-2 Differentiation Evidence


DNA Unwinding Inhibition vs. ML216

BLM-IN-2 inhibits full-length BLM helicase DNA unwinding activity with an IC50 of 0.8 μM, representing approximately 3.7-fold greater potency than ML216 against the same full-length BLM target, which has a reported IC50 of 2.98 μM [1]. This comparison uses the same biochemical assay endpoint (BLM DNA unwinding), though measured in independent studies. The 3.7-fold potency advantage may translate to lower effective working concentrations in cell-based HRR disruption assays requiring full-length BLM inhibition.

DNA Unwinding Inhibition vs. ML216
Cross-study comparable
IC50 0.8 μM (BLM-IN-2) vs. 2.98 μM (ML216) on full-length BLM
Supports full-length BLM inhibition research context
3.7-fold difference; independent studies
BLM helicase DNA unwinding inhibition IC50 comparison RecQ helicase

Dual-Mechanism BLM Inhibition vs. BLM-IN-1

BLM-IN-2 inhibits BLM DNA unwinding with an IC50 of 0.8 μM, compared to BLM-IN-1's IC50 of 0.95 μM, representing a 1.19-fold (approximately 16%) potency improvement [1]. Furthermore, BLM-IN-2 disrupts BLM-DNA binding with a distinct IC50 of 2.3 μM, demonstrating dual-mechanism target engagement (unwinding inhibition plus binding disruption) that has been quantitatively characterized in the same study [1]. BLM-IN-1 also disrupts BLM-DNA binding, but its disruption potency in the same assay format has not been quantitatively reported, making cross-compound comparison for this secondary mechanism unfeasible . BLM-IN-1 additionally exhibits a reported Kd of 1.81 μM for BLM binding, a parameter not reported for BLM-IN-2, meaning binding affinity comparisons cannot be made.

Dual-Mechanism BLM Inhibition vs. BLM-IN-1
Reported
Unwinding IC50 0.8 μM; DNA binding disruption IC50 2.3 μM (BLM-IN-2)
BLM-IN-1 unwinding IC50 0.95 μM, DNA binding not quantified
Characterized dual-mechanism profile supports mechanistic dissection studies
BLM-IN-1 DNA binding IC50 not available
BLM inhibitor potency DNA binding disruption isaindigotone vs. quinazolinone compound selection

Cancer-Selective Cytotoxicity vs. Compound 9h

BLM-IN-2 exhibits potent BLM-dependent cytotoxicity against colorectal cancer (CRC) cells while demonstrating weak activity against normal cells, as explicitly stated in the primary research article [1]. This differential cytotoxicity profile was a key selection criterion during SAR optimization distinguishing compound 21 (BLM-IN-2) from earlier leads. In contrast, the predecessor compound 9h, which shares the same BLM unwinding IC50 of 0.8 μM, was only reported to suppress proliferation of the CRC cell line HCT116 without accompanying normal-cell selectivity data [2]. Although quantitative selectivity indices (e.g., IC50 ratios between normal and cancer cells) are not provided in the available literature for either compound, the explicit reporting of normal-cell sparing for BLM-IN-2 represents a qualitatively differentiated feature that may influence procurement decisions for translational CRC research.

Cancer-Selective Cytotoxicity vs. Compound 9h
Class-level inference
Qualitatively reported CRC cytotoxicity and weak normal-cell activity
Supports cell-model selectivity review
Selectivity index not quantified; 9h normal-cell data absent
cancer selectivity BLM-dependent cytotoxicity normal cell sparing therapeutic window

Multi-Phenotype CRC Suppression with Anti-Invasion Activity

BLM-IN-2 has been demonstrated to simultaneously suppress CRC cell proliferation, inhibit invasion, induce cell cycle arrest, and trigger apoptosis within the same experimental system [1]. This multi-phenotype efficacy profile was characterized in the primary study using CRC cell models. By comparison, BLM-IN-1 has been reported to induce DNA damage response, apoptosis, and proliferation arrest in cancer cells but lacks documented anti-invasion activity . ML216 has been shown to induce sister chromatid exchanges, enhance aphidicolin toxicity, and exert antiproliferative activity in BLM-expressing cells, but its effects on CRC cell invasion have not been reported [2]. The anti-invasion dimension of BLM-IN-2 distinguishes it from both comparator compounds and may be particularly relevant for metastasis-focused CRC research programs.

Multi-Phenotype CRC Suppression with Anti-Invasion Activity
Class-level inference
Proliferation, invasion, cell cycle arrest, apoptosis in CRC models
Anti-invasion phenotype distinguishes from BLM-IN-1 and ML216
No quantitative invasion data; phenotype comparison
colorectal cancer phenotypic screening multi-parameter efficacy anti-invasion activity

BLM-IN-2 Application Scenarios


HRR-Targeted CRC Monotherapy Studies

For investigators conducting homologous recombination repair (HRR)-targeted monotherapy experiments in colorectal cancer models, BLM-IN-2 offers the most potent full-length BLM helicase inhibition among commercially available BLM inhibitors (IC50 0.8 μM vs. ML216's IC50 of 2.98 μM for full-length BLM) [1]. This 3.7-fold potency advantage allows researchers to achieve effective BLM blockade at lower compound concentrations, potentially reducing off-target effects in cell-based assays. The compound's demonstrated disruption of HRR levels and induction of DNA damage in CRC cells further support its use in DNA damage response pathway studies [1].

CRC Metastasis and Invasion Studies

BLM-IN-2 is uniquely suited for colorectal cancer research programs investigating tumor invasion and metastatic mechanisms, as it is the only BLM inhibitor with documented suppression of CRC cell invasion alongside proliferation inhibition, cell cycle arrest, and apoptosis induction [1]. Neither BLM-IN-1 nor ML216 have published anti-invasion data, making BLM-IN-2 the sole procurement option for studies where invasion phenotype readouts are a primary endpoint .

Translational CRC Research with Cancer Selectivity

BLM-IN-2 was specifically selected during SAR optimization for its potent BLM-dependent cytotoxicity against CRC cells combined with weak activity against normal cells [1]. This selectivity profile, while not yet quantified as a numeric selectivity index, represents an important qualitative differentiator from predecessor compounds like 9h, for which no normal-cell data exist . Research groups performing in vivo CRC efficacy studies or co-culture models where normal-cell sparing is a critical parameter should prioritize BLM-IN-2 procurement.

Dual-Mechanism BLM Target Engagement Studies

BLM-IN-2 is the only BLM inhibitor for which both DNA unwinding inhibition (IC50 0.8 μM) and BLM-DNA binding disruption (IC50 2.3 μM) have been quantitatively characterized in a single study within the same experimental framework [1]. This dual-mechanism pharmacological profile enables researchers to dissect the relative contributions of catalytic inhibition versus DNA binding disruption to downstream HRR phenotypes without the confounding variable of inter-study methodological differences. BLM-IN-1 shows DNA binding disruption activity but lacks a reported IC50 for this endpoint, while ML216's DNA binding disruption IC50 (reported as ~3 μM via ChEMBL) was measured in a different laboratory context [2].

Application
Selection Property
Validation Focus
HRR-focused CRC monotherapy studies
Full-length BLM inhibition profile
DNA unwinding and HRR disruption endpoints
CRC metastasis and invasion research
Anti-invasion phenotype coverage
Invasion and migration assay endpoints
Translational CRC selectivity models
Cancer-cell selectivity report
Normal-cell vs. cancer-cell cytotoxicity assays
Dual-mechanism target engagement studies
Unwinding and DNA binding disruption characterization
Dual readout of BLM catalytic and binding activities

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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